molecular formula C22H16O3 B1618909 Tribenzoylmethane CAS No. 641-44-1

Tribenzoylmethane

Cat. No.: B1618909
CAS No.: 641-44-1
M. Wt: 328.4 g/mol
InChI Key: CTUQBZGKHZPYJF-UHFFFAOYSA-N
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Description

Tribenzoylmethane (TBM), with the molecular formula C₂₂H₁₆O₃ (CAS 641-44-1), is a β-triketone characterized by three benzoyl groups attached to a central methane carbon. It is synthesized via benzoylation of methyl ketones using bromomagnesium alkoxides, as demonstrated in early studies where yields ranged from 1.2% (methyl ethyl ketone) to 9.8% (acetone) . TBM is notable for its role in forming lanthanoid complexes, though its low solubility in such systems has driven the development of more lipophilic β-triketones . Recent applications include its use as a stabilizer in polyvinyl chloride (PVC) resins, where it improves color stability .

Properties

CAS No.

641-44-1

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-benzoyl-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C22H16O3/c23-20(16-10-4-1-5-11-16)19(21(24)17-12-6-2-7-13-17)22(25)18-14-8-3-9-15-18/h1-15,19H

InChI Key

CTUQBZGKHZPYJF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Solubility Stability/Reactivity
Tribenzoylmethane 328.35 Low solubility in polar solvents Stable under inert conditions
Dibenzoylmethane 224.25 Moderate in organic solvents Prone to keto-enol tautomerism
Triphenylmethane 244.33 Insoluble in water Oxidizes to triphenylmethanol
Triphenylmethanol 260.33 Soluble in alcohols Hygroscopic; dehydrates to TPM

Research Findings

  • TBM: Complexes with lanthanoid ions (e.g., La³⁺, Eu³⁺) exhibit unique photoluminescent properties but require lipophilic modifications for practical use . In PVC stabilization, TBM reduces degradation by scavenging free radicals, though it is less effective than bis(p-chlorobenzoyl)methane .
  • TPM : Derivatives show promise in targeting drug-resistant cancers by inhibiting reactive oxygen species (ROS) production .

Data Tables

Table 1: Comparative Properties of this compound and Analogues

Property This compound Dibenzoylmethane Triphenylmethane Triphenylmethanol
Molecular Formula C₂₂H₁₆O₃ C₁₅H₁₂O₂ C₁₉H₁₆ C₁₉H₁₆O
CAS Number 641-44-1 120-46-7 519-73-3 76-84-6
Melting Point (°C) 162–164 78–80 92–94 160–162
Key Application Lanthanoid complexes UV absorption Dye synthesis Synthetic intermediate

Table 2: Performance in PVC Stabilization

Additive Color Hold Time (min) Initial Color Stability Rating
This compound 95 15 25
Dibenzoylmethane 115 8 15
Bis(p-chlorobenzoyl)methane 105 10 25

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